EGFR Tyrosine Kinase Inhibition: 4-Substituted Derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Achieve 41–91% Inhibition vs. Parent Scaffold Baseline
A series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for EGFR-TK inhibitory activity. Among these, compound 6b (4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) exhibited 91% inhibition at 10 µM, representing the highest activity within the series. This contrasts with the unsubstituted parent compound 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which lacks a 4-position substituent and therefore lacks direct EGFR-TK inhibitory potency, establishing the 4-substituted-1-phenyl core as essential for achieving kinase engagement [1][2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (% at 10 µM) |
|---|---|
| Target Compound Data | 91% (compound 6b: 4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) |
| Comparator Or Baseline | Range: 41–91% across six active derivatives; unsubstituted parent compound 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has no reported activity |
| Quantified Difference | Derivative 6b achieves near-complete inhibition; unsubstituted core is inactive |
| Conditions | In vitro EGFR-TK assay at 10 µM concentration |
Why This Matters
For researchers developing EGFR-targeted therapeutics, the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is the validated starting point for generating potent kinase inhibitors, and procurement of the parent scaffold enables systematic SAR exploration.
- [1] Abbas SE, Aly EI, Awadallah FM, Mahmoud WR. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity. Chem Biol Drug Des. 2015;85(5):608-622. doi:10.1111/cbdd.12451. View Source
- [2] Carta Evidence. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: Design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Paper summary. 2024. View Source
